5-Bromo-6-((trifluoromethyl)thio)pyridin-2-amine
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Overview
Description
5-Bromo-6-((trifluoromethyl)thio)pyridin-2-amine: is a heterocyclic organic compound featuring a pyridine ring substituted with bromine, trifluoromethylthio, and amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-((trifluoromethyl)thio)pyridin-2-amine typically involves multi-step reactions starting from commercially available precursors. One common method includes:
Trifluoromethylthiolation: The trifluoromethylthio group can be introduced using reagents such as trifluoromethanesulfenyl chloride (CF3SCl) in the presence of a base.
Amination: The amine group is introduced via nucleophilic substitution, often using ammonia or an amine derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors might be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom can be replaced by various nucleophiles, leading to a wide range of derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to modify the trifluoromethylthio group.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, to form complex molecules.
Common Reagents and Conditions
Nucleophiles: Ammonia, amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Palladium, copper, and nickel complexes.
Major Products
Substituted Pyridines: Formed via nucleophilic substitution.
Sulfoxides and Sulfones: Resulting from oxidation reactions.
Coupled Products: Obtained from cross-coupling reactions.
Scientific Research Applications
Chemistry
In organic synthesis, 5-Bromo-6-((trifluoromethyl)thio)pyridin-2-amine serves as a versatile building block for constructing more complex molecules. Its unique substituents allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s structural features make it a candidate for biological studies, particularly in the design of enzyme inhibitors or receptor modulators. Its trifluoromethylthio group can enhance the bioavailability and metabolic stability of potential drug candidates.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The trifluoromethylthio group is known to improve pharmacokinetic profiles, making these derivatives promising leads in drug discovery.
Industry
In materials science, the compound can be used to synthesize novel materials with specific electronic or optical properties. Its derivatives might find applications in the development of advanced polymers, coatings, and electronic devices.
Mechanism of Action
The mechanism by which 5-Bromo-6-((trifluoromethyl)thio)pyridin-2-amine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethylthio group can influence the compound’s lipophilicity and electronic properties, affecting its interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-aminopyridine: Lacks the trifluoromethylthio group, resulting in different chemical and biological properties.
6-(Trifluoromethylthio)pyridin-2-amine: Similar structure but without the bromine atom, leading to variations in reactivity and applications.
5-Bromo-6-methylpyridin-2-amine:
Uniqueness
The presence of both bromine and trifluoromethylthio groups in 5-Bromo-6-((trifluoromethyl)thio)pyridin-2-amine imparts unique reactivity and properties. The bromine atom facilitates various substitution reactions, while the trifluoromethylthio group enhances the compound’s stability and lipophilicity, making it a valuable scaffold in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C6H4BrF3N2S |
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Molecular Weight |
273.08 g/mol |
IUPAC Name |
5-bromo-6-(trifluoromethylsulfanyl)pyridin-2-amine |
InChI |
InChI=1S/C6H4BrF3N2S/c7-3-1-2-4(11)12-5(3)13-6(8,9)10/h1-2H,(H2,11,12) |
InChI Key |
KVHSZUZHEZGQBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1Br)SC(F)(F)F)N |
Origin of Product |
United States |
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